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molecular formula C7H3BrN2O3 B185239 3-Bromo-4-hydroxy-5-nitrobenzonitrile CAS No. 1828-58-6

3-Bromo-4-hydroxy-5-nitrobenzonitrile

Cat. No. B185239
M. Wt: 243.01 g/mol
InChI Key: XLWPYAZLXACFKX-UHFFFAOYSA-N
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Patent
US08293721B2

Procedure details

To a 5-l, 3-neck round-bottom flask fitted with a thermocouple, stirring paddle, and nitrogen line were added 3,5-dibromo-4-hydroxybenzonitrile (95 g) and glacial acetic acid (3.3 l). Sodium nitrite (120 g) was then added in small portions. The mixture was heated to 50° C. and stirred overnight at this temperature. The mixture was then allowed to cool and poured into a large extractor containing water (10 l). ethyl acetate (10 l) was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (4 l) and the combined organic layers were washed with water and brine, and then dried over magnesium sulfate and concentrated in vacuo to provide 96.9 g of the desired product. Mass spectrum (ESI) 243.0 (M+).
[Compound]
Name
5-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
3.3 L
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
reactant
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](Br)[C:9]=1[OH:10])[C:5]#[N:6].C(O)(=O)C.[N:16]([O-:18])=[O:17].[Na+].O>C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:16]([O-:18])=[O:17])[C:9]=1[OH:10])[C:5]#[N:6] |f:2.3|

Inputs

Step One
Name
5-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1O)Br
Name
Quantity
3.3 L
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
10 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring paddle, and nitrogen line
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight at this temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured into a large extractor
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (4 l)
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=C(C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 96.9 g
YIELD: CALCULATEDPERCENTYIELD 116.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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